
2-(Trifluoroacetyl)thian-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoroacetyl)thian-4-one is a chemical compound characterized by the presence of a trifluoroacetyl group attached to a thian-4-one ring This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroacetyl)thian-4-one typically involves the reaction of thian-4-one with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the efficient formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be cost-effective and efficient, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoroacetyl)thian-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include trifluoromethylated derivatives, sulfoxides, and sulfones. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-(Trifluoroacetyl)thian-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 2-(Trifluoroacetyl)thian-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved include covalent modification of active sites and non-covalent interactions with protein domains .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Trifluoroacetyl)thian-4-one include:
- 2-(Trifluoroacetyl)chromones
- 2-(Trifluoroacetyl)benzothiazole
- Trifluoroacetylated triazoles
Uniqueness
What sets this compound apart from these similar compounds is its unique thian-4-one ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Propriétés
Numéro CAS |
89678-03-5 |
|---|---|
Formule moléculaire |
C7H7F3O2S |
Poids moléculaire |
212.19 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoroacetyl)thian-4-one |
InChI |
InChI=1S/C7H7F3O2S/c8-7(9,10)6(12)5-3-4(11)1-2-13-5/h5H,1-3H2 |
Clé InChI |
XOSZVQAPOHOSFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(CC1=O)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



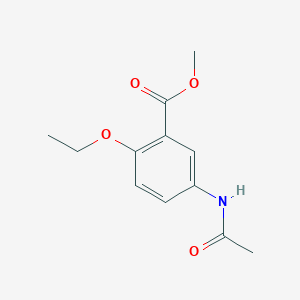
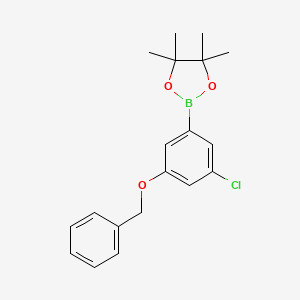
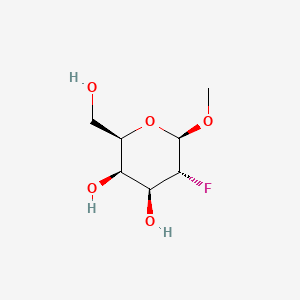

![2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)

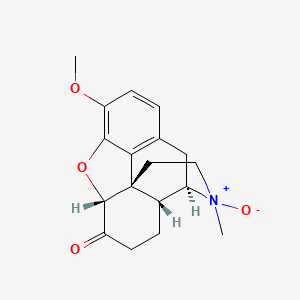
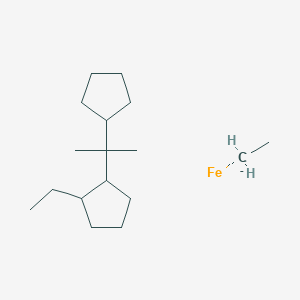
![(2S, 4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-(4-nitrobenzyl)pyrrolidinecarboxylate](/img/structure/B15287959.png)
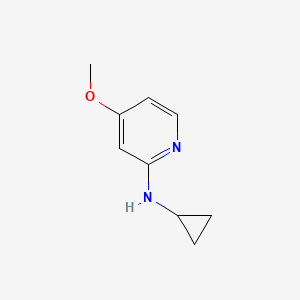
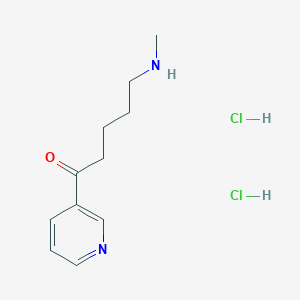
![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)
![4-[2-(2-Amino-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)ethyl]benzoic acid](/img/structure/B15287982.png)
